2-(4-bromophenoxy)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
Overview
Description
This compound is characterized by its unique structure, which includes a bromophenoxy group, an ethoxyphenyl group, and a benzotriazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable solvent.
Formation of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-(4-bromophenoxy)acetyl chloride: This step involves the conversion of 4-bromophenoxyacetic acid to its corresponding acyl chloride using thionyl chloride.
Coupling with 2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazole: The final step involves the reaction of 2-(4-bromophenoxy)acetyl chloride with 2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazole in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group in the benzotriazole ring can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include amines or other reduced forms of the original compound.
Scientific Research Applications
2-(4-bromophenoxy)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-(4-bromophenoxy)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide can be compared with other similar compounds, such as:
2-(4-bromophenoxy)ethanol: Similar in structure but lacks the benzotriazole and ethoxyphenyl groups, resulting in different chemical reactivity and applications.
4-(2-(4-bromophenoxy)acetyl)carbohydrazonoyl-2-ethoxyphenyl 4-ethoxybenzoate: Contains similar functional groups but has a different overall structure, leading to distinct chemical properties and uses.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O3/c1-3-30-18-10-6-17(7-11-18)28-26-21-12-15(2)20(13-22(21)27-28)25-23(29)14-31-19-8-4-16(24)5-9-19/h4-13H,3,14H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMIDMSXMQEMSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=C(C=C4)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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